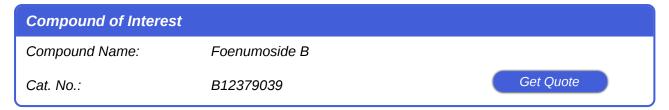


Commercial Suppliers of Purified Foenumoside B: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of commercially supplied, purified **Foenumoside B** in research and drug development. **Foenumoside B**, a steroidal saponin, has garnered significant interest for its potent anti-inflammatory and emerging anti-cancer properties. These applications are primarily attributed to its inhibitory effects on the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Commercial Availability

Purified **Foenumoside B** (CAS No: 102848-40-6) is available from several commercial suppliers specializing in phytochemicals and natural product derivatives. Researchers can source this compound from vendors such as:

- Cayman Chemical
- Selleck Chemicals
- MedChemExpress
- Santa Cruz Biotechnology
- Bio-Techne



It is recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the compound before experimental use.

Anti-Inflammatory Applications

Foenumoside B has demonstrated significant anti-inflammatory activity by suppressing the production of key inflammatory mediators. This is achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Data: Inhibition of Inflammatory Mediators

Cell Line	Stimulant	Mediator Inhibited	Effective Concentration/ IC50	Reference
RAW 264.7 Murine Macrophages	Lipopolysacchari de (LPS)	Nitric Oxide (NO)	Not explicitly defined	[1]
RAW 264.7 Murine Macrophages	Lipopolysacchari de (LPS)	TNF-α	Dose-dependent reduction	[1][2]
RAW 264.7 Murine Macrophages	Lipopolysacchari de (LPS)	IL-6	Dose-dependent reduction	[1]
RAW 264.7 Murine Macrophages	Lipopolysacchari de (LPS)	IL-1β	Dose-dependent reduction	[1]

Experimental Protocol: Inhibition of LPS-Induced TNF- α Production in Macrophages

This protocol details the procedure to assess the anti-inflammatory effect of **Foenumoside B** by measuring the inhibition of TNF- α secretion in LPS-stimulated RAW 264.7 macrophages.

Materials:



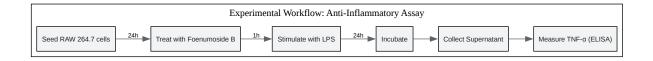
- RAW 264.7 cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
- Purified Foenumoside B
- Lipopolysaccharide (LPS) from E. coli
- Phosphate Buffered Saline (PBS)
- TNF-α ELISA Kit (Mouse)
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 μL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
- Foenumoside B Treatment: Prepare a stock solution of Foenumoside B in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 μM to 50 μM. Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of Foenumoside B. Include a vehicle control (DMSO at the same final concentration as the highest Foenumoside B treatment). Incubate for 1 hour.
- LPS Stimulation: Prepare a 2X LPS solution in culture medium. Add 100 μ L of the LPS solution to each well to achieve a final concentration of 1 μ g/mL. For the negative control wells, add 100 μ L of medium without LPS.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF- α measurement.



- TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of Foenumoside B compared to the LPS-stimulated vehicle control.



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Caption: Workflow for assessing the anti-inflammatory activity of Foenumoside B.

Anti-Cancer Applications

Foenumoside B has shown potential as an anti-cancer agent by inducing apoptosis (programmed cell death) in various cancer cell lines. This effect is also linked to its ability to inhibit the pro-survival signals mediated by the NF-kB pathway.

Quantitative Data: Cytotoxicity in Human Cancer Cell

Lines

Cell Line	Cancer Type	IC50 Value (µM)	Reference
HTB-26	Breast Cancer	10 - 50	[3]
PC-3	Pancreatic Cancer	10 - 50	[3]
HepG2	Hepatocellular Carcinoma	10 - 50	[3]
HCT116	Colorectal Cancer	22.4	[3]
A549	Lung Cancer	Data not available	
MCF7	Breast Cancer	Data not available	



Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of **Foenumoside B** on a cancer cell line of interest using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest (e.g., HCT116)
- Appropriate culture medium with 10% FBS and 1% Penicillin-Streptomycin
- Purified Foenumoside B
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 μL of complete medium. Incubate for 24 hours.
- Foenumoside B Treatment: Prepare serial dilutions of Foenumoside B in culture medium.
 A suggested concentration range is 1 μM to 100 μM. Remove the old medium and add 100 μL of the medium containing the different concentrations of Foenumoside B. Include a vehicle control.
- Incubation: Incubate the plate for 48 to 72 hours.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

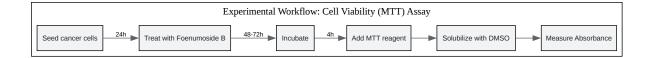


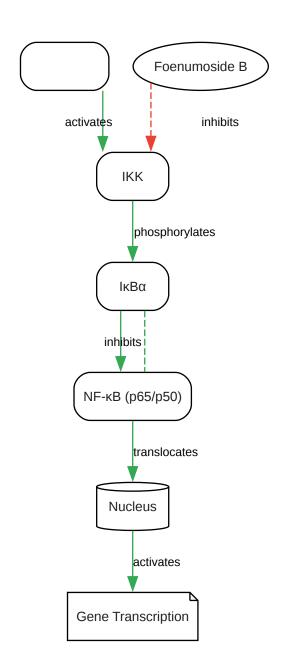


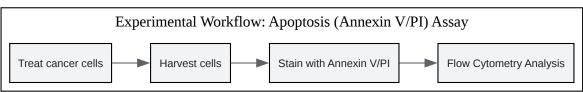


- Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).











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